Tris(trimethylsilyl) arsorate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

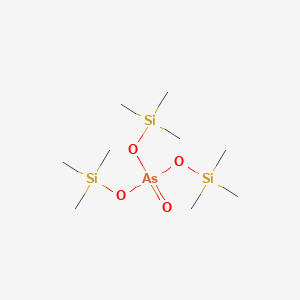

Tris(trimethylsilyl) arsorate is an organoarsenic compound characterized by the presence of three trimethylsilyl groups attached to an arsenate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl) arsorate can be synthesized through the reaction of trimethylsilyl chloride with arsenic trioxide in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

As2O3+6Me3SiCl+6C5H5N→2As(O-SiMe3)3+6C5H5NHCl

Industrial Production Methods: While specific industrial production methods for tris(trimethylsilyl) arsenate are not well-documented, the synthesis generally involves scaling up the laboratory procedures. This includes ensuring the availability of high-purity reagents and maintaining stringent anhydrous conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of arsenic oxides and other oxidation products.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly studied.

Substitution: The trimethylsilyl groups can be substituted by other functional groups through nucleophilic substitution reactions. For example, reaction with halides can replace the trimethylsilyl groups with halogen atoms.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Halides such as chlorine or bromine in the presence of a suitable catalyst.

Major Products:

Oxidation: Arsenic oxides.

Reduction: Reduced arsenic species.

Substitution: Halogenated arsenic compounds.

Wissenschaftliche Forschungsanwendungen

Semiconductor Production

Synthesis of Gallium Arsenide (GaAs)

Tris(trimethylsilyl)arsine is primarily utilized in the chemical vapor deposition (CVD) process for producing gallium arsenide (GaAs). This compound reacts with gallium trichloride (GaCl3) to form GaAs films, which are crucial for various electronic and optoelectronic devices. The reaction mechanism involves the thermal decomposition of tris(trimethylsilyl)arsine, which releases arsenic and allows for the deposition of GaAs on substrates such as silicon:

Synthesis of Indium Arsenide (InAs)

Similar to GaAs, tris(trimethylsilyl)arsine can also be used to synthesize indium arsenide (InAs). The process involves reacting tris(trimethylsilyl)arsine with indium trichloride (InCl3), facilitating the growth of InAs films for infrared detectors and high-speed electronic devices .

Organometallic Chemistry

Precursor for Organometallic Compounds

Tris(trimethylsilyl)arsine serves as a precursor in the synthesis of various organometallic compounds. Its ability to provide a stable source of arsenic makes it valuable in creating new materials with tailored properties. For instance, it can be combined with lithium bis(trimethylsilyl)arsenide to produce novel organoarsenic compounds that have potential applications in catalysis and material science .

Environmental Chemistry

Study of Arsenic Compounds

Research into tris(trimethylsilyl)arsine has implications for understanding arsenic's behavior in environmental contexts. Its derivatives can be used to investigate the fate and transport of arsenic in ecosystems, particularly concerning its toxicity and bioavailability. This research is crucial for developing safer alternatives and remediation strategies for arsenic contamination .

Wirkmechanismus

The mechanism of action of tris(trimethylsilyl) arsenate involves the interaction of the trimethylsilyl groups with various molecular targets. The compound can act as a source of arsenic in chemical reactions, facilitating the formation of arsenic-containing products. The trimethylsilyl groups also provide steric protection, influencing the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Tris(trimethylsilyl) phosphite: Similar in structure but contains a phosphite moiety instead of arsenate.

Tris(trimethylsilyl) silane: Contains a silane moiety and is used in radical-based reactions.

Tris(trimethylsilyl) arsine: Contains an arsine moiety and is used in the preparation of semiconductor materials.

Uniqueness: Tris(trimethylsilyl) arsorate is unique due to its specific combination of trimethylsilyl groups and arsenate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications such as the synthesis of organoarsenic compounds and semiconductor materials.

Eigenschaften

CAS-Nummer |

17921-76-5 |

|---|---|

Molekularformel |

C9H27AsO4Si3 |

Molekulargewicht |

358.48 g/mol |

IUPAC-Name |

tris(trimethylsilyl) arsorate |

InChI |

InChI=1S/C9H27AsO4Si3/c1-15(2,3)12-10(11,13-16(4,5)6)14-17(7,8)9/h1-9H3 |

InChI-Schlüssel |

QCVZWLJCTBQLBC-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |

Kanonische SMILES |

C[Si](C)(C)O[As](=O)(O[Si](C)(C)C)O[Si](C)(C)C |

Key on ui other cas no. |

17921-76-5 |

Synonyme |

Arsenic acid tris(trimethylsilyl) ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.